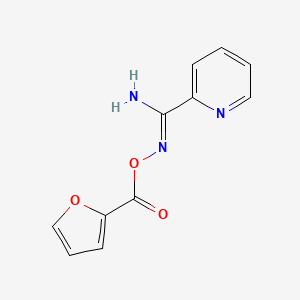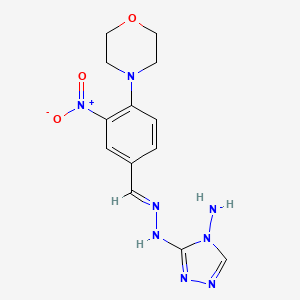
N'-(2-furoyloxy)-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furoyloxy)-2-pyridinecarboximidamide, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed for the treatment of hypertension, congestive heart failure, and edema. Furosemide is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased urine production and decreased fluid retention in the body. In
Mécanisme D'action
N'-(2-furoyloxy)-2-pyridinecarboximidamide works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased urine production and decreased fluid retention in the body. This compound also has a vasodilatory effect, which helps to reduce blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, and decreases the excretion of potassium, calcium, and magnesium. This compound also increases the excretion of uric acid, which can lead to gout in some patients. This compound has been shown to have a positive effect on cardiac output, stroke volume, and left ventricular ejection fraction in patients with heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-furoyloxy)-2-pyridinecarboximidamide has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it a useful tool for studying the renal and cardiovascular systems. This compound is also readily available and relatively inexpensive. However, there are some limitations to using this compound in lab experiments. It can have variable effects on different laboratory animals, and its effects can be influenced by factors such as age, sex, and diet.
Orientations Futures
There are several potential future directions for research on N'-(2-furoyloxy)-2-pyridinecarboximidamide. One area of interest is the use of this compound in the treatment of acute lung injury and acute respiratory distress syndrome. Another area of interest is the potential use of this compound in the treatment of sepsis. Additionally, there is ongoing research on the use of this compound in combination with other drugs for the treatment of hypertension and heart failure.
Méthodes De Synthèse
N'-(2-furoyloxy)-2-pyridinecarboximidamide can be synthesized by reacting 2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-furoyl chloride to produce the desired product. The reaction scheme is shown below:
Applications De Recherche Scientifique
N'-(2-furoyloxy)-2-pyridinecarboximidamide has been extensively studied for its therapeutic effects in the treatment of various medical conditions. It has been shown to be effective in reducing blood pressure, treating congestive heart failure, and reducing edema in patients with liver and kidney diseases. This compound has also been studied for its potential use in the treatment of acute lung injury, acute respiratory distress syndrome, and sepsis.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10(8-4-1-2-6-13-8)14-17-11(15)9-5-3-7-16-9/h1-7H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKCNLHHQSMOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=CO2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)



![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)
![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)

